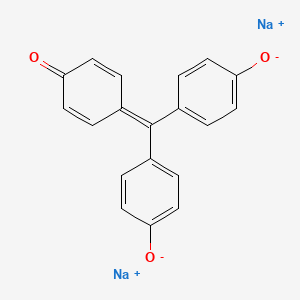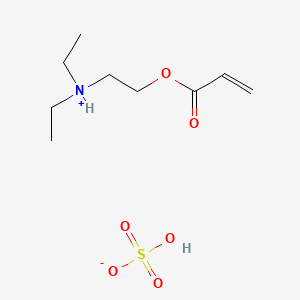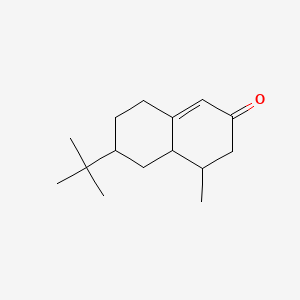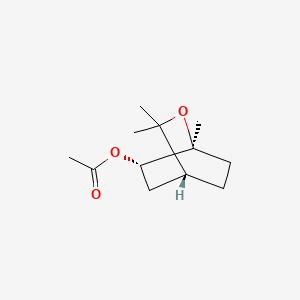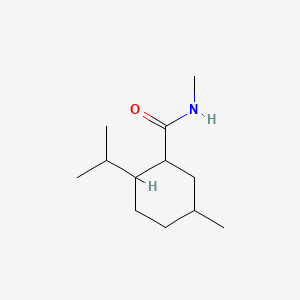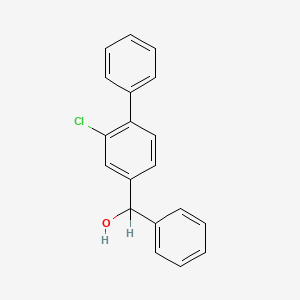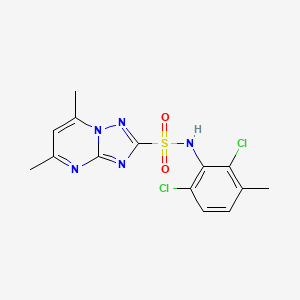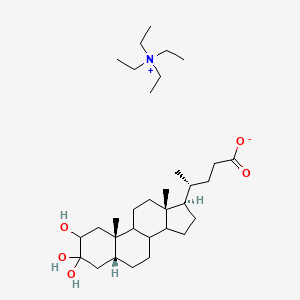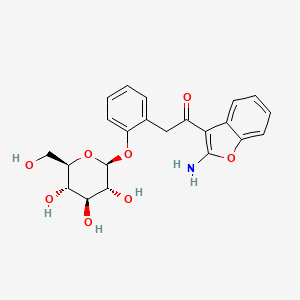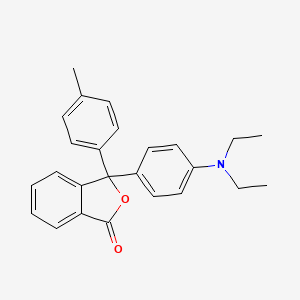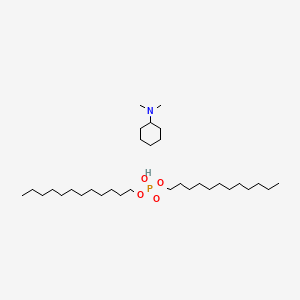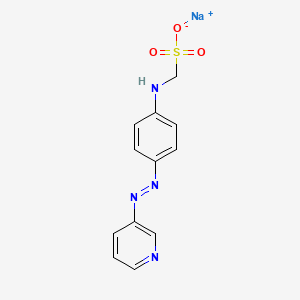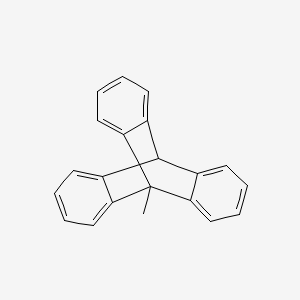
9,10(1',2')-Benzenoanthracene, 9,10-dihydro-9-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10(1’,2’)-Benzenoanthracene, 9,10-dihydro-9-methyl- is a polycyclic aromatic hydrocarbon (PAH) with a complex structure This compound is part of a larger family of hydrocarbons known for their stability and unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10(1’,2’)-Benzenoanthracene, 9,10-dihydro-9-methyl- typically involves the reaction of anthracene derivatives with specific reagents under controlled conditions. One common method includes the use of 9,10-dihydroanthracene as a starting material, which is then subjected to methylation reactions . The reaction conditions often involve high temperatures and the presence of catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 9,10(1’,2’)-Benzenoanthracene, 9,10-dihydro-9-methyl- for various applications .
Chemical Reactions Analysis
Types of Reactions
9,10(1’,2’)-Benzenoanthracene, 9,10-dihydro-9-methyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, leading to the formation of oxidized products.
Reduction: Involves the addition of hydrogen or removal of oxygen, often resulting in the formation of reduced hydrocarbons.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen, hydrogen gas, and various catalysts such as palladium or platinum. The reaction conditions often involve elevated temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield anthraquinone derivatives, while reduction reactions can produce fully saturated hydrocarbons .
Scientific Research Applications
9,10(1’,2’)-Benzenoanthracene, 9,10-dihydro-9-methyl- has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9,10(1’,2’)-Benzenoanthracene, 9,10-dihydro-9-methyl- involves its interaction with molecular targets such as enzymes and receptors. These interactions can lead to various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
9,10-Dimethylanthracene: Another polycyclic aromatic hydrocarbon with similar chemical properties but different biological activities.
9,10-Dihydroanthracene: A precursor in the synthesis of 9,10(1’,2’)-Benzenoanthracene, 9,10-dihydro-9-methyl- with distinct chemical reactivity.
Uniqueness
9,10(1’,2’)-Benzenoanthracene, 9,10-dihydro-9-methyl- is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
793-39-5 |
|---|---|
Molecular Formula |
C21H16 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
1-methylpentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene |
InChI |
InChI=1S/C21H16/c1-21-17-11-5-2-8-14(17)20(15-9-3-6-12-18(15)21)16-10-4-7-13-19(16)21/h2-13,20H,1H3 |
InChI Key |
OFWMYJWQNDGHLY-UHFFFAOYSA-N |
Canonical SMILES |
CC12C3=CC=CC=C3C(C4=CC=CC=C41)C5=CC=CC=C25 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


